2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione
CAS No.: 653603-16-8
Cat. No.: VC16811022
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653603-16-8 |
|---|---|
| Molecular Formula | C5H6N2S |
| Molecular Weight | 126.18 g/mol |
| IUPAC Name | 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione |
| Standard InChI | InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8) |
| Standard InChI Key | FNEOSHRHIQZMJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2NC1C(=S)N2 |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione belongs to the norbornene-derived bicyclic family, distinguished by its dual heteroatoms and sulfur-containing moiety. The molecular formula C₅H₆N₂S corresponds to a compact bicyclo[2.2.1]heptane scaffold with:
-
Two nitrogen atoms at positions 2 and 7, contributing to potential hydrogen-bonding interactions.
-
A thione group (-C=S) at position 3, introducing electrophilic character and metal-coordination capabilities.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂S | |
| Molecular Weight | 126.18 g/mol | |
| IUPAC Name | 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione | |
| Canonical SMILES | C1=CC2NC1C(=S)N2 | |
| XLogP3 | 0.2 (estimated) |
The bicyclic framework imposes significant ring strain, which may influence both reactivity and conformational stability. Computational modeling of analogous systems predicts a boat-like conformation for the norbornene core, with the thione group occupying an exo orientation relative to the bridgehead .
Synthetic Methodologies and Challenges
Hypothetical Synthesis Pathways
While no direct synthesis of 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione has been reported, precedents from related azabicyclic systems suggest two plausible routes:
Diels-Alder Cycloaddition Approach
The patent EP0508352B1 details the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one via Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide. Adapting this strategy could involve:
-
Cyclopentadiene as the diene partner.
-
Thiocyanate derivatives (e.g., methanesulfonyl thiocyanate) as dienophiles.
-
Acid-catalyzed hydrolysis to generate the thione functionality.
Critical reaction parameters from analogous systems :
-
Solvent: Dichloromethane (-20°C to +40°C).
-
Catalyst: Acetic acid for hydrolysis.
-
Yield optimization: In-situ generation of reactive intermediates.
Post-Modification of Preformed Bicyclic Scaffolds
An alternative strategy could functionalize existing diazabicycloheptene derivatives:
-
Sulfurization of ketone precursors using Lawesson’s reagent.
-
Thiol-ene click chemistry to introduce sulfur-containing groups.
Reactivity Profile and Derivative Formation
Thione-Specific Reactivity
The C=S group in 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione enables several characteristic transformations:
Coordination Chemistry
Thiones frequently act as ligands for transition metals. The compound could form complexes with:
-
Pd(II)/Pt(II): Square-planar geometries for catalytic applications.
-
Cu(I): Linear coordination in click chemistry.
Nucleophilic Attack
The electrophilic sulfur center is susceptible to nucleophilic substitution, enabling:
-
Alkylation: Formation of thioether derivatives.
-
Oxidation: Conversion to sulfoxide/sulfone analogs.
Computational and Spectroscopic Characterization
Table 2: Calculated Spectroscopic Properties
| Technique | Key Features | Reference |
|---|---|---|
| IR | ν(C=S) ~1200 cm⁻¹, ν(N-H) ~3400 cm⁻¹ | |
| ¹H NMR | Bridgehead H: δ 3.2–3.8 ppm (m) | |
| ¹³C NMR | C=S: δ ~220 ppm |
Industrial and Research Applications
Materials Science Applications
-
Polymer precursors: Strain-driven ring-opening polymerization.
-
Ligand design: Chiral catalysts for asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume